![molecular formula C22H15N3O4S B2923429 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-63-5](/img/structure/B2923429.png)

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

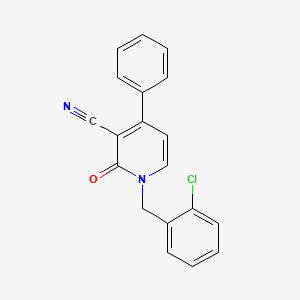

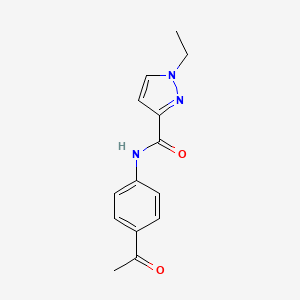

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a phenoxybenzamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The nitrophenyl group, thiazole ring, and phenoxybenzamide moiety each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by its functional groups. For example, the nitro group in the nitrophenyl moiety could potentially undergo reduction reactions . The thiazole ring might also participate in various reactions .Scientific Research Applications

NTB has been extensively used in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells and tissues. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. NTB has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells.

Mechanism of Action

The mechanism of action of NTB involves its ability to generate ROS, which leads to oxidative stress and cell death. NTB induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the NF-κB signaling pathway, which is involved in cell proliferation and survival.

Biochemical and Physiological Effects

NTB has been found to have several biochemical and physiological effects. It has been shown to increase the levels of intracellular ROS in cancer cells, leading to oxidative stress and cell death. NTB also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

The advantages of using NTB in lab experiments include its high specificity and sensitivity for detecting ROS, its ability to induce apoptosis in cancer cells, and its potential as an anticancer agent. However, NTB has some limitations, including its toxicity at high concentrations, its potential for non-specific binding, and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of NTB in scientific research. One potential direction is the development of NTB-based therapeutics for the treatment of cancer. Another direction is the use of NTB as a tool for studying the role of ROS in various biological processes. NTB could also be used in the development of diagnostic tools for detecting ROS-related diseases. Finally, further research is needed to optimize the synthesis method of NTB and to improve its specificity and sensitivity for detecting ROS.

Conclusion

In conclusion, N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that has potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry. Its ability to detect and quantify ROS, induce apoptosis in cancer cells, and inhibit the NF-κB pathway make it a valuable tool for scientific research. However, further research is needed to optimize its synthesis method and improve its specificity and sensitivity for detecting ROS.

Synthesis Methods

The synthesis of NTB involves the condensation reaction of 2-phenoxybenzoic acid with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure and crystalline compound.

properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSBDZYRBIRVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)

![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)